1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine
Description
1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine is a tertiary amine featuring a pyridine ring substituted with a methoxy group at the 6-position and a 2-methylpropan-2-amine moiety at the 3-position (derived from nomenclature analysis).
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(6-methoxypyridin-3-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-10(2,11)6-8-4-5-9(13-3)12-7-8/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
NWJCPOAHHHFDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine typically involves the reaction of 6-methoxypyridine with appropriate amine derivatives under controlled conditions. One common method involves the use of reductive amination, where 6-methoxypyridine is reacted with 2-methylpropan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s methoxypyridine moiety may enhance solubility and receptor binding compared to chlorinated analogs .
- Material Science : Tertiary amines with branched alkyl groups (e.g., 2-methylpropan-2-amine) could improve thermal stability in polymer applications.
- Synthetic Challenges : Functionalization at the pyridine 3-position requires precise regioselective methods, as seen in intermediates like CAS 1249109-42-9 (a bipyridinylamine) .
Biological Activity
1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine, also known as 3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The methoxy group and the amine backbone contribute to its interaction with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity, while the amine group can modulate receptor activity. The compound may function as either an agonist or antagonist depending on the target and context of use.
Biological Activities
Research indicates that 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Its structural similarity to known antimicrobial agents suggests potential applications in treating infections .
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, particularly those involving matrix metalloproteinases (MMPs) and ADAMTS enzymes. These enzymes are crucial in cartilage degradation processes associated with osteoarthritis .
Case Studies
- Antimicrobial Evaluation : In a study evaluating the antimicrobial properties of related compounds, 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine was tested against multiple bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
- Inhibition of ECM-Degrading Enzymes : Research focused on the compound's effect on IL-1β-induced expression of MMP13 and ADAMTS4 in human cartilage cells demonstrated significant suppression of these enzymes. This finding highlights the compound's therapeutic potential in managing osteoarthritis by protecting cartilage from degradation .
Comparative Analysis
The following table summarizes the biological activities of 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine compared to similar compounds:
| Compound Name | Structural Features | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine | Methoxy group, amine backbone | Significant against E. coli and S. aureus | Inhibits MMP13 and ADAMTS4 |
| (2S)-3-(6-Hydroxypyridin-3-YL)-2-methylpropan-1-amine | Hydroxyl group instead of methoxy | Moderate | Limited data |
| (2S)-3-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine | Chlorine substitution at pyridine | Limited | Limited data |
Q & A
Q. What are the optimal synthetic routes for 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine, and how can reaction conditions be experimentally optimized?
Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For optimization, employ factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. For example, a central composite design (CCD) can minimize the number of experiments while identifying critical interactions . Reference analogous pyridine derivatives, such as Bis[(6-methylpyridin-2-yl)methyl]amine, which undergoes substitution reactions under controlled conditions . Use HPLC or LC-MS (as in ) to monitor reaction progress and purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the methoxy group (δ ~3.8–4.0 ppm for OCH) and tert-butylamine structure. Compare with PubChem data for similar compounds (e.g., 2-Aminopyrimidine derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns.
- HPLC : Utilize reverse-phase chromatography with UV detection (e.g., 254 nm) for purity assessment, referencing methods for related amines in .
Q. How can researchers design experiments to study substituent effects on the compound’s reactivity?
Answer: Use modular synthesis to introduce substituents (e.g., halogens, alkyl groups) at the pyridine or amine positions. Apply Taguchi methods to evaluate the impact of substituent electronic/steric properties on reaction outcomes (e.g., oxidation rates or coordination chemistry). For example, highlights how methyl groups on pyridine ligands influence metal complex stability .
Advanced Research Questions
Q. How can computational chemistry predict this compound’s reactivity in catalytic or biological systems?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distribution, frontier molecular orbitals, and potential reaction pathways. ICReDD’s approach () combines computational path searches with experimental validation to predict regioselectivity in substitution or oxidation reactions .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding modes. For instance, describes fluoropyridine derivatives used in enzyme-substrate studies .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
Answer:
- Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., in vitro vs. in vivo) or purity thresholds.
- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., IC measurements in cell lines) to isolate confounding factors.
- Structural Analogues : Cross-reference with structurally similar compounds (e.g., 6-fluoropyridin-3-yl derivatives in ) to identify trends in bioactivity .
Q. What catalytic applications exist for metal complexes incorporating this compound as a ligand?
Answer: The tertiary amine and methoxypyridine moieties enable coordination with transition metals (e.g., Cu, Pd). Study catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) or oxidation catalysis. notes that pyridine-based ligands enhance metal complex stability and activity . For advanced applications, explore asymmetric catalysis by introducing chiral centers into the ligand framework.
Q. How can researchers analyze oxidative degradation pathways under varying experimental conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat, light, or oxidizing agents (e.g., HO) and analyze degradation products via LC-MS/MS.
- Kinetic Modeling : Use Arrhenius plots to predict degradation rates under storage conditions. Reference , which details oxidation pathways for pyrimidine derivatives .
Data Contradiction & Methodological Challenges
Q. How should researchers address inconsistencies in reported solubility or stability data?
Answer:
- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method) and stability studies (e.g., ICH Q1A guidelines).
- Interlaboratory Comparisons : Collaborate to validate results across multiple labs, as seen in ’s emphasis on reproducibility in chemical process design .
Q. What experimental frameworks validate the compound’s potential as a therapeutic precursor?
Answer:
- ADME/Tox Profiling : Use in vitro assays (e.g., cytochrome P450 inhibition, plasma protein binding) to assess pharmacokinetics.
- Structure-Activity Relationship (SAR) : Modify the methoxy or tert-butyl groups and test bioactivity changes, as demonstrated in ’s fluoropyridine studies .
Tables for Key Comparisons
| Property | 1-(6-Methoxypyridin-3-YL)-2-methylpropan-2-amine | Bis[(6-methylpyridin-2-yl)methyl]amine | 6-Fluoropyridin-3-yl Derivatives |
|---|---|---|---|
| Coordination Chemistry | Tertiary amine binds transition metals | Bidentate ligand for Cu/Pd complexes | Limited metal interaction |
| Biological Applications | Potential enzyme modulation | Chelating agent in biological systems | Enzyme-substrate interaction studies |
| Synthetic Flexibility | Susceptible to oxidation at amine group | Stable under redox conditions | Stable to hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
